molecular formula C20H19O4P B14358279 2-Ethylphenyl diphenyl phosphate CAS No. 92089-95-7

2-Ethylphenyl diphenyl phosphate

Cat. No.: B14358279
CAS No.: 92089-95-7
M. Wt: 354.3 g/mol
InChI Key: NZADFKWJIQWGNZ-UHFFFAOYSA-N
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Description

2-Ethylphenyl diphenyl phosphate: is an organophosphate compound known for its applications as a plasticizer and flame retardant. It is a derivative of diphenyl phosphate, where one of the phenyl groups is substituted with an ethyl group. This compound is used in various industrial applications due to its chemical stability and effectiveness in enhancing the properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl diphenyl phosphate typically involves the reaction of 2-ethylphenol with diphenyl chlorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-Ethylphenol+Diphenyl chlorophosphate2-Ethylphenyl diphenyl phosphate+Hydrogen chloride\text{2-Ethylphenol} + \text{Diphenyl chlorophosphate} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Ethylphenol+Diphenyl chlorophosphate→2-Ethylphenyl diphenyl phosphate+Hydrogen chloride

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Hydrolyzing Agents: Such as water or dilute acids.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

2-Ethylphenyl diphenyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethylphenyl diphenyl phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, which inhibits the spread of flames. The compound can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

    2-Ethylhexyl diphenyl phosphate: Another organophosphate used as a plasticizer and flame retardant.

    Diphenyl phosphate: The parent compound without the ethyl substitution.

    Triphenyl phosphate: A similar compound with three phenyl groups attached to the phosphate.

Comparison: 2-Ethylphenyl diphenyl phosphate is unique due to the presence of the ethyl group, which can influence its chemical properties and effectiveness as a flame retardant and plasticizer. Compared to 2-Ethylhexyl diphenyl phosphate, it may have different solubility and stability characteristics. Diphenyl phosphate and triphenyl phosphate, while similar in structure, lack the specific substitution that gives this compound its unique properties .

Properties

CAS No.

92089-95-7

Molecular Formula

C20H19O4P

Molecular Weight

354.3 g/mol

IUPAC Name

(2-ethylphenyl) diphenyl phosphate

InChI

InChI=1S/C20H19O4P/c1-2-17-11-9-10-16-20(17)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-16H,2H2,1H3

InChI Key

NZADFKWJIQWGNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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